molecular formula C15H11F2N5OS B2549747 N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251674-37-9

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2549747
M. Wt: 347.34
InChI Key: BBJZJVRHHACNQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. The process includes exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Although the exact synthesis of "N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" is not detailed, similar synthetic strategies could potentially be applied, such as the introduction of aryl groups and the use of racemic or chiral amino acids to introduce substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed, revealing that they are near "V" shaped with angles between the aromatic planes around 84°. This shape is significant as it influences the compound's intermolecular interactions and, consequently, its biological activity . The specific molecular structure of "N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" would likely exhibit similar angular geometry due to the presence of aromatic systems and substituents that can affect the overall shape of the molecule.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide". However, the presence of functional groups such as amides, thiols, and difluoromethyl groups suggests that the compound could participate in various chemical reactions, including hydrogen bonding and other non-covalent interactions that are crucial for its biological function .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the one include their ability to form 3-D arrays through a network of intermolecular interactions, such as hydrogen bonds and halogen interactions. These properties are essential for understanding the compound's solubility, stability, and reactivity . The exact properties of "N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" would need to be determined experimentally, but it is reasonable to infer that it would exhibit similar characteristics due to the presence of analogous functional groups.

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Activity : Research has demonstrated the synthesis of analogues of aminopterin and folic acid, showcasing significant anticancer activity. These compounds were synthesized from cyanouracil, exploiting a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

  • Antimicrobial Agents : A series of pyridines, pyrimidinones, oxazinones, and derivatives were synthesized as antimicrobial agents using citrazinic acid as a starting material. These compounds showed promising antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Histamine H4 Receptor Ligands : Another study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. These ligands showed potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

Novel Compounds and Therapeutic Applications

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticonvulsant Agents : The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlighted their moderate anticonvulsant activity (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

  • Antihypertensive Activity : A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed their potential as antihypertensive agents in spontaneously hypertensive rats (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

  • Antiproliferative Evaluation : New pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity, indicating their potential in cancer treatment (Atapour-Mashhad et al., 2017).

  • PET Imaging : The synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein with PET, was reported, which is crucial in neuroscience research and diagnostic imaging (Dollé et al., 2008).

Future Directions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including “N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide”, is a promising area of research due to their potential applications in medicinal chemistry . Future research could focus on improving the synthesis methods and exploring the biological characteristics of this class of compounds .

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5OS/c1-8-18-5-12-14(21-8)19-7-20-15(12)24-6-13(23)22-11-3-9(16)2-10(17)4-11/h2-5,7H,6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZJVRHHACNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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